硝酸ベリリウム

説明

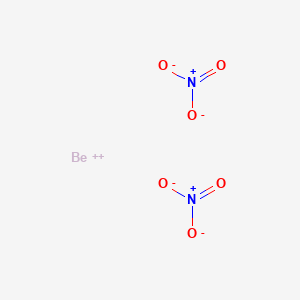

Beryllium nitrate is an inorganic compound with the idealized chemical formula Be(NO3)2 . The formula suggests a salt, but, as for many beryllium compounds, the compound is highly covalent . It is a crystalline solid that ranges from white to pale yellow . It dissolves in water .

Synthesis Analysis

The straw-colored adduct Be(NO3)2(N2O4) forms upon treatment of beryllium chloride with dinitrogen tetroxide . Upon heating, this adduct loses N2O4 and produces colorless Be(NO3)2 . Further heating of Be(NO3)2 induces conversion to basic beryllium nitrate, which adopts a structure akin to that for basic beryllium acetate .Molecular Structure Analysis

Beryllium nitrate has a molecular formula of BeN2O6 . Its average mass is 133.022 Da and its monoisotopic mass is 132.987823 Da .Chemical Reactions Analysis

When anhydrous beryllium nitrate is heated above 50 °C (120 °F) in a vacuum, it forms oxides of nitrogen . At about 125 deg, sudden decomposition occurs to give dinitrogen tetroxide and a volatile beryllium compound which separates from the gas phase as colorless crystals .Physical And Chemical Properties Analysis

Beryllium nitrate is a white to pale yellow crystalline solid . It is soluble in water . It is noncombustible, but it will accelerate the burning of combustible materials .科学的研究の応用

Be(NO3)2\text{Be(NO}_3)_2Be(NO3)2

, は、科学研究においていくつかのユニークな用途を持つ化合物です。以下は、それぞれ独自のセクションで詳細に説明された6つの異なる用途に焦点を当てた包括的な分析です。化学合成における触媒

硝酸ベリリウムは、さまざまな化学反応で触媒として機能します。消費されることなく化学プロセスの速度を変える能力により、複雑な化学化合物の合成に役立ちます。 この用途は、精密な触媒活性により材料科学の大きな進歩につながる可能性のある医薬品、農薬、ポリマーの開発に不可欠です .

白熱マントルの硬化剤

照明業界では、硝酸ベリリウムはガス灯やアセチレン灯の布製マントルを硬化させるために使用されています。この化合物はマントルに耐久性と耐性を付与し、均一で明るい光を生み出すことができます。 この用途は、電気が不足している地域で特に重要であり、そのようなランプは主要な光源です .

X線装置用の放射窓

硝酸ベリリウムは、原子番号が低く、熱伝導率が高いため、X線装置用の放射窓の製造に使用されています。 これらの窓は、X線に対して透明でありながら、他の要素に対しては不浸透性であるように設計されているため、医療診断や研究で明確で正確な画像を確保できます .

原子炉の中性子反射体

硝酸ベリリウムの特性は、原子炉に不可欠な優れた中性子反射体として機能します。それは中性子を炉心に戻して反射するのに役立ち、核反応の効率を高めます。 この用途は、エネルギー生産と原子核物理学に関する研究において極めて重要です .

航空宇宙材料

航空宇宙業界は、軽量で強力な材料の開発への貢献から、硝酸ベリリウムの使用から恩恵を受けています。 これらの材料は、航空宇宙環境で一般的である高温や放射線などの極限条件に耐えることができます .

素粒子物理学研究

素粒子物理学では、硝酸ベリリウムは、高エネルギー物理学実験に適した特性を持つため使用されています。 それは、粒子ビームへの干渉を最小限に抑えた材料が必要な検出器や機器の一部であり、正確な測定と観測を可能にします .

作用機序

Target of Action

Beryllium nitrate, an inorganic compound with the chemical formula Be(NO3)2 , is known to interact with specific targets in the body. One such target is the HLA class II histocompatibility antigen, DP alpha 1 chain . This protein plays a crucial role in the immune response by presenting peptides derived from extracellular proteins .

Mode of Action

It’s known that when added to water, it evolves brown fumes and when hydrolyzed in sodium hydroxide solution, both nitrate and nitrite ions are produced . This suggests that beryllium nitrate may interact with its targets through a complex series of chemical reactions .

Biochemical Pathways

It’s known that beryllium compounds can affect nitrogen metabolism pathways . Nitrogen metabolism is crucial for many biological processes, including the synthesis of amino acids and nucleotides. Disruption of these pathways could have significant downstream effects.

Pharmacokinetics (ADME)

It’s known that beryllium and its inorganic compounds are mainly absorbed by inhalation . The particle size and water solubility are decisive for the absorption . Beryllium nitrate is highly soluble in water , which may influence its bioavailability and distribution within the body.

Result of Action

Beryllium nitrate has been shown to inhibit fibroblast migration, disrupting epimorphic regeneration . This results in severe patterning defects in limb regeneration . It also disrupts cell proliferation in mesenchymal cells . These effects highlight the significant impact of beryllium nitrate at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of beryllium nitrate. For instance, the presence of other ions in the environment can affect the solubility and reactivity of beryllium nitrate . Additionally, the pH of the environment can influence the hydration and precipitation behavior of beryllium . These factors can alter the bioavailability of beryllium nitrate and subsequently its toxicological effects.

Safety and Hazards

Beryllium nitrate is noncombustible, but it will accelerate the burning of combustible materials . If large quantities of the material are involved or the material is finely divided, an explosion may result . Prolonged exposure to fire or heat may result in an explosion . It is toxic and can cause pneumonitis, nasopharyngitis, tracheobronchitis, and dyspnea .

Relevant Papers Several papers have been published on Beryllium Nitrate. For instance, a paper titled “Crystal Structure of Beryllium Nitrate Complexes (NO)2 [Be (NO3)4] and Be4O (NO3)6” provides insights into the crystal structure of Beryllium Nitrate . Another paper titled “A big breakthrough for beryllium” discusses the recent developments in the field of beryllium research .

生化学分析

Biochemical Properties

It is known that Beryllium nitrate is highly covalent This suggests that it may interact with enzymes, proteins, and other biomolecules in a covalent manner

Cellular Effects

Beryllium nitrate has been shown to inhibit fibroblast migration, disrupting regeneration in certain organisms . It also disrupts cell proliferation in mesenchymal cells . It does not appear to cause strong accumulation or morphological changes in the lungs , which are often targeted in chronic beryllium disease .

Molecular Mechanism

It is known to be highly covalent , suggesting it may form covalent bonds with biomolecules

Temporal Effects in Laboratory Settings

In laboratory settings, Beryllium nitrate has been shown to disrupt cell proliferation in mesenchymal cells

Dosage Effects in Animal Models

In animal models, Beryllium nitrate has been shown to have toxic effects. For example, in full-grown Wistar male rats, the LD50 was found to be 687 µmol Be kg−1 (body weight) . This suggests that high doses of Beryllium nitrate can be toxic or adverse.

Metabolic Pathways

The metabolic pathways involving Beryllium nitrate are not well known. It is known that the major metabolic pathway for nitrate is conversion to nitrite, and then to ammonia

Transport and Distribution

The transport and distribution of Beryllium nitrate within cells and tissues are not well studied. It is known that Beryllium nitrate is highly covalent , suggesting it may bind to transporters or binding proteins

特性

IUPAC Name |

beryllium;dinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Be.2NO3/c;2*2-1(3)4/q+2;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVVBBUVWAIIBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Be+2].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | BERYLLIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1352 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | beryllium nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Beryllium_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065555 | |

| Record name | Beryllium nitrate (Be(NO3)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beryllium nitrate is a white to pale yellow crystalline solid. It is soluble in water. It is noncombustible, but it will accelerate the burning of combustible materials. If large quantities of the material are involved or the material is finely divided, an explosion may result. Prolonged exposure to fire or heat may result in an explosion. Toxic oxides of nitrogen are produced in fires involving this material. It is used in chemical analysis., White to yellow solid in various forms; Soluble in water; [ICSC] White odorless solid; Insoluble in water; [MSDSonline], WHITE-TO-YELLOW SOLID IN VARIOUS FORMS. | |

| Record name | BERYLLIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2613 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Beryllium nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3903 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BERYLLIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1352 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in water, Soluble in alcohol, Solubility in water: very good | |

| Record name | BERYLLIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BERYLLIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1352 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.56 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.56 at 20 °C (solid), 1.6 g/cm³ | |

| Record name | BERYLLIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2613 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BERYLLIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BERYLLIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1352 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White solid, White to faintly yellowish, deliquescent mass | |

CAS RN |

13597-99-4(anhydrous); 7787-55-5(trihydrate), 13597-99-4 | |

| Record name | BERYLLIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2613 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Beryllium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013597994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, beryllium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Beryllium nitrate (Be(NO3)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Beryllium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BERYLLIUM NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VT1AXZ5LO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BERYLLIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BERYLLIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1352 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

60 °C; decomposes at 100-200 °C, White to slightly yellow, deliquescent crystalline mass; mp: about 60 °C; very soluble in water, alcohol /Beryllium nitrate trihydrate/, 60 °C | |

| Record name | BERYLLIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BERYLLIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1352 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Naphtho[1,2,3,4-ghi]perylene](/img/structure/B86413.png)

![2-[4-[2-(4-Nitro-2-sulphophenyl)vinyl]-3-sulphophenyl]-2h-naphtho[1,2-d]triazole-5-sulphonic acid](/img/structure/B86414.png)

![2-[[4-[(2-Cyano-3-nitrophenyl)azo]phenyl](2-cyanoethyl)amino]ethyl benzoate](/img/structure/B86418.png)

![Ethanol, 2-[(3-methylphenyl)amino]-](/img/structure/B86419.png)